molecular formula C22H25N3O5 B2982061 N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide CAS No. 874805-19-3

N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Cat. No. B2982061
CAS RN: 874805-19-3
M. Wt: 411.458
InChI Key: XYVPMVYBGPGRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide, also known as MO-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research.

Scientific Research Applications

Antimicrobial Properties

N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide and its derivatives have demonstrated significant antimicrobial properties. For instance, Desai et al. (2013) synthesized a series of compounds related to N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide that showed in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans and Aspergillus. These findings suggest potential applications in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Synthesis of Functionalized Oxazolidinones

The compound's synthesis process and modifications have been explored for developing functionalized oxazolidinones. Park et al. (2003) conducted research on the stereoselective synthesis of oxazolidinones from chiral aziridines, which provides insights into the compound's synthesis and potential modifications for various applications (Park et al., 2003).

Aldose Reductase Inhibitors for Diabetic Complications

The compound and its derivatives have been evaluated for their role as aldose reductase inhibitors, which can be significant in treating diabetic complications. A study by Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives and found some to exhibit high inhibitory potency against aldose reductase, an enzyme involved in diabetic complications. This points towards potential therapeutic applications in diabetes management (Ali et al., 2012).

Antitumor and Anticancer Applications

Research has also explored the compound's applications in antitumor and anticancer treatments. Kawakami et al. (1998) synthesized rhodacyanine dyes with a 4-oxothiazolidine moiety, highlighting the potential of such compounds in tumor inhibition and treatment. These findings open up possibilities for the compound's use in developing novel antitumor agents (Kawakami et al., 1998).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) synthesized new derivatives involving the compound that demonstrated properties useful for photodynamic therapy, a technique used in cancer treatment. The study highlights the compound's potential role in developing Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Improved Safety Profile in Antibacterial Agents

Gordeev and Yuan (2014) described a novel oxazolidinone agent with high activity against Gram-positive pathogens and a reduced potential for adverse effects like myelosuppression and monoamine oxidase inhibition. This research emphasizes the compound's utility in developing safer antibacterial agents (Gordeev & Yuan, 2014).

properties

IUPAC Name

N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-15-3-5-16(6-4-15)13-23-20(26)21(27)24-14-19-25(11-12-30-19)22(28)17-7-9-18(29-2)10-8-17/h3-10,19H,11-14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVPMVYBGPGRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.